molecular formula C15H18O3 B3093342 (2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 1242843-10-2

(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Cat. No. B3093342
CAS RN: 1242843-10-2
M. Wt: 246.30
InChI Key: DSODKSULHXYBLA-WRXSAAJRSA-N
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Description

Spiro compounds are a class of organic compounds that have two molecular rings joined by one atom, forming a ‘spiro junction’. They are found in many natural products and pharmaceuticals due to their unique chemical properties .


Synthesis Analysis

The synthesis of spiro compounds often involves the formation of the spiro junction through a key cyclization step. For example, a novel series of spirobenzo [h]chromene and spirochromane derivatives was designed, synthesized and evaluated as potential anticancer agents . The chemical structure of the synthesized compound was established via elemental analysis and spectral data .


Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to the presence of a spiro junction, which is a single atom that forms part of two rings. This structure can be analyzed using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography .


Chemical Reactions Analysis

Spiro compounds can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For instance, a series of spirobenzo [h]chromene and spirochromane derivatives showed better anticancer activity than that of sorafenib, the multi-kinase inhibitor .


Physical And Chemical Properties Analysis

The physical and chemical properties of spiro compounds depend on their specific structure and functional groups. These properties can be analyzed using various techniques, including spectroscopy, chromatography, and computational methods .

Scientific Research Applications

Field-Effect Transistor Applications

The compound has been used in the study of photoisomerization and thermal reactions of photochromic spiropyran (SP) molecules deposited on the atomic thin channel of a MoS2 field-effect transistor (FET). The study observed a clear shift of the threshold voltage in the drain-current vs gate-voltage plot with UV-light injection on the molecule, which was due to the change of the SP molecule to merocyanine (MC). A complete reset from MC to SP molecule was achieved by thermal annealing .

Smart Window Applications

The compound has been used in the development of photochromic transparent wood for photo-switchable smart window applications. The photochromic transparent wood exhibits a vibrant purple-to-colorless color change under the illumination of light .

Near-Infrared Fluorescence Switch Molecules

The compound has been used in the synthesis of new dyad with two spiropyran (SP) units as the photochromic acceptors and a near-infrared fluorescence probe. This system may represent an efficient fluorescent switch molecule in potentially rewritable high-density optical data or image storage utilizing near-infrared luminescence intensity readout schemes .

Anticancer Agents

A novel series of spirobenzo [h]chromene and spirochromane derivatives was designed, synthesized and evaluated as potential anticancer agents against MCF-7 (human breast carcinoma), HT-29 (human colorectal adenocarcinoma) and A549 (human lung carcinoma) cell lines .

Mechanism of Action

The mechanism of action of spiro compounds can vary widely depending on their structure and the biological system in which they are active. For example, some spiro compounds have been found to inhibit EGFR and B-RAF, which are key proteins involved in cell growth and proliferation .

Future Directions

The unique properties of spiro compounds make them interesting targets for the development of new pharmaceuticals and materials. Future research may focus on the design and synthesis of new spiro compounds with improved properties, as well as the exploration of their potential applications in various fields .

properties

IUPAC Name

(2S)-7-hydroxy-3'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-3-2-6-15(8-10)9-13(17)12-5-4-11(16)7-14(12)18-15/h4-5,7,10,16H,2-3,6,8-9H2,1H3/t10?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSODKSULHXYBLA-WRXSAAJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC[C@]2(C1)CC(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-7-hydroxy-3'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one
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(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one
Reactant of Route 3
(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one
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(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one
Reactant of Route 5
(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one
Reactant of Route 6
(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

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